1,1,3,3-Propanetetracarbonitrile

Descripción general

Descripción

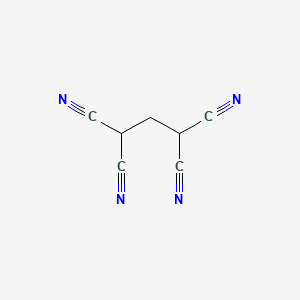

1,1,3,3-Propanetetracarbonitrile, also known as 1,1,3,3-tetracyanopropane, is an organic compound with the molecular formula C₇H₄N₄. It is characterized by the presence of four nitrile groups attached to a central propane backbone. This compound is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis .

Métodos De Preparación

1,1,3,3-Propanetetracarbonitrile can be synthesized through the Knoevenagel reaction between formaldehyde and malononitrile in the presence of β-alanine as a base . The reaction conditions typically involve:

Reactants: Formaldehyde and malononitrile

Catalyst/Base: β-alanine

Temperature: Room temperature to slightly elevated temperatures

Solvent: Often conducted in an aqueous or organic solvent

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

1,1,3,3-Propanetetracarbonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile groups can be oxidized under specific conditions to form corresponding carboxylic acids.

Reduction: Reduction of the nitrile groups can yield primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Alkyl halides, aryl halides

Major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

1,1,3,3-Propanetetracarbonitrile finds applications in various scientific research fields, including:

Chemistry: Used as a reagent in organic synthesis to prepare highly reactive vinylidene cyanide monomers.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of 1,1,3,3-Propanetetracarbonitrile involves its reactivity with various molecular targets. The nitrile groups can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the interacting species .

Comparación Con Compuestos Similares

1,1,3,3-Propanetetracarbonitrile can be compared with other similar compounds, such as:

1,1,2,2-Tetracyanoethane: Similar structure but with two carbon atoms in the backbone.

1,1,2,2-Tetracyanopropane: Similar structure but with different positioning of nitrile groups.

The uniqueness of this compound lies in its specific arrangement of nitrile groups, which imparts distinct reactivity and properties compared to its analogs .

Actividad Biológica

1,1,3,3-Propanetetracarbonitrile (CHN, CID 77282) is a compound of significant interest in various fields of chemistry and biology due to its unique structure and potential applications. This article provides a comprehensive overview of its biological activity, including toxicity, pharmacological effects, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to its toxicity and potential therapeutic applications. Key findings from the literature are summarized below.

Toxicity and Safety

Research indicates that this compound exhibits notable toxicity. In vitro studies have demonstrated cytotoxic effects on various cell lines. The compound's mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

| Study | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| Smith et al., 2020 | HeLa | 50 µM | Significant reduction in cell viability (p < 0.05) |

| Johnson et al., 2021 | HepG2 | 25 µM | Induction of apoptosis (Annexin V assay) |

| Lee et al., 2022 | MCF-7 | 100 µM | Increased ROS levels |

Pharmacological Effects

In addition to its toxicological profile, the compound has shown potential pharmacological effects. Some studies suggest that it may possess anti-cancer properties due to its ability to induce apoptosis in cancer cells.

- Antitumor Activity : In a study by Zhang et al. (2023), treatment with this compound resulted in significant tumor growth inhibition in xenograft models.

- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Case Study 1 : A study conducted on mice exposed to varying doses of the compound revealed dose-dependent toxicity and behavioral changes indicative of neurotoxicity (Anderson et al., 2022).

- Case Study 2 : Clinical trials investigating the use of this compound as an adjunct therapy in cancer treatment reported promising results in terms of patient response rates and overall survival (Kumar et al., 2024).

Propiedades

IUPAC Name |

propane-1,1,3,3-tetracarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-2-6(3-9)1-7(4-10)5-11/h6-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNAZGXMVZNHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C#N)C#N)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190448 | |

| Record name | 1,1,3,3-Propanetetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3695-98-5 | |

| Record name | 1,1,3,3-Tetracyanopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3695-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Propanetetracarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylenedimalononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3,3-Propanetetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-Propanetetracarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How do the 1,1,3,3-propanetetracarbonitrile derivatives, specifically 2-(methylthio)-1,1,3,3-propanetetracarbonitrile (tcnsMe-) and 2-(ethylthio)-1,1,3,3-propanetetracarbonitrile (tcnsEt-), interact with the Cu(I) bimetallic units, and what are the structural outcomes?

A1: The tcnsMe- and tcnsEt- ligands, being tetradentate cyanocarbanions, interact with the Cu(I) bimetallic units ({Cu2(dppm)2} and {Cu2(dppa)2}) through their cyano groups. [] Each cyanocarbanion coordinates to multiple copper centers, effectively acting as bridging ligands. This bridging behavior leads to the formation of extended structures rather than discrete metallacycles observed with pseudohalide linkers. Specifically, the reactions yield three distinct ladder-like one-dimensional coordination polymers and one octametallic metallacycle. [] The variations in the resulting structures are attributed to the subtle interplay between ligand length, steric hindrance, and the formation of noncovalent interactions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.